Methyl 2-isocyano-4-methylpentanoate

Description

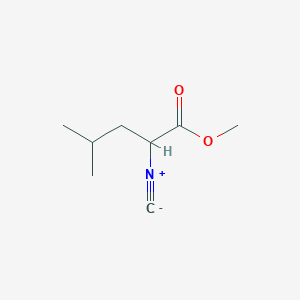

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyano-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTPUHSQAWCFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374794 | |

| Record name | methyl 2-isocyano-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67524-41-8 | |

| Record name | methyl 2-isocyano-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Isocyano 4 Methylpentanoate

Established Preparative Routes to α-Amino Acid Derived Isocyanides

The synthesis of α-isocyano esters, such as methyl 2-isocyano-4-methylpentanoate, predominantly relies on a robust and widely adopted two-step sequence starting from the corresponding α-amino acid ester. This method is favored for its reliability and high yields.

Dehydration Strategies from Formamide (B127407) Precursors

The most common and practical route to this compound involves the dehydration of its N-formamide precursor, N-formyl-L-leucine methyl ester. nih.gov This process is typically carried out in two distinct stages:

N-Formylation of L-Leucine Methyl Ester: The synthesis begins with the esterification of L-leucine to its methyl ester, L-leucine methyl ester. This is a standard procedure often accomplished using reagents like trimethylchlorosilane in methanol, which provides the corresponding amino acid methyl ester hydrochloride in excellent yields under mild conditions. nih.govresearchgate.net The resulting L-leucine methyl ester is then subjected to N-formylation. This transformation can be achieved using various formylating agents, with ethyl formate (B1220265) being a common choice, to produce N-formyl-L-leucine methyl ester.

Dehydration of the Formamide: The crucial step is the dehydration of the N-formyl intermediate to the isocyanide functional group. A variety of dehydrating agents have been employed for this purpose, each with specific advantages concerning reactivity, cost, toxicity, and reaction conditions. nih.govthieme-connect.com The selection of the reagent is often dictated by the substrate's sensitivity and the desired scale of the reaction. The most effective dehydrating systems typically involve an acyl halide-type reagent in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid generated during the reaction. thieme-connect.comnih.gov

Several key reagents have proven effective for this transformation. Phosphorus oxychloride (POCl₃) is considered a highly practical and widely used reagent for this dehydration. nih.gov Tosyl chloride (p-TsCl) has emerged as a sustainable, inexpensive, and less toxic alternative that provides excellent yields for aliphatic formamides. nih.govrsc.org For substrates sensitive to harsh conditions or halide-based reagents, the Burgess reagent offers a mild, non-halide alternative. psu.edu Other systems, such as those using phosgene (B1210022) surrogates (diphosgene, triphosgene) or a combination of triphenylphosphine (B44618) and iodine, are also effective but may be limited by toxicity or reagent cost. nih.govthieme-connect.comrsc.org

Interactive Table: Comparison of Dehydrating Agents for Formamide to Isocyanide Conversion

| Dehydrating Agent | Typical Base | Common Solvent(s) | Temperature | Yields | Key Features |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM), Triethylamine (as solvent) | 0 °C to RT | High to Excellent | Highly efficient and practical; reaction is often very fast ( < 5 min). nih.gov |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine, Triethylamine | Dichloromethane (DCM), Dimethyl Carbonate (DMC) | RT to Reflux | High (up to 98%) | Low cost, reduced toxicity, and simplified work-up compared to POCl₃. nih.govrsc.org |

| Burgess Reagent | None required | Dichloromethane (DCM), THF | RT to Reflux | High | Mild, halide-free reagent; ideal for sensitive or acid-labile substrates. psu.edu |

| Triphosgene (B27547) | Triethylamine, Proton Sponge | Dichloromethane (DCM) | 0 °C to RT | High | Highly effective but extremely toxic; used as a safer alternative to phosgene gas. nih.gov |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Dichloromethane (DCM) | RT | Good to High | Mild conditions, but generates triphenylphosphine oxide as a byproduct. thieme-connect.comrsc.org |

Alternative Synthetic Approaches to this compound

While the formamide dehydration route is dominant, other classical methods for isocyanide synthesis exist, though they are generally less suitable for producing enantiomerically pure α-isocyano esters.

One such method is the Hofmann carbylamine reaction , which involves the reaction of a primary amine with chloroform (B151607) and a strong base. For the synthesis of this compound, this would entail reacting L-leucine methyl ester with chloroform and potassium hydroxide. However, this reaction is often hampered by low yields and the formation of numerous byproducts, making it synthetically less attractive for complex molecules.

Another classical approach is the Gautier synthesis , which utilizes the reaction of an alkyl halide with silver cyanide. To apply this to the target molecule, one would first need to synthesize methyl 2-bromo-4-methylpentanoate from L-leucine. This can be achieved via diazotization with sodium nitrite (B80452) followed by reaction with potassium bromide. google.com The resulting α-bromo ester could then be treated with silver cyanide to yield the isocyanide. The main drawback of this route is the risk of racemization at the α-carbon during the initial halogenation step, which compromises the stereochemical integrity of the final product.

Enantioselective Synthesis and Stereocontrol of this compound

The synthesis of this compound is fundamentally an exercise in asymmetric synthesis, as its value often lies in its defined stereochemistry derived from the natural chiral pool. The starting material is almost exclusively the enantiomerically pure amino acid L-leucine. Therefore, maintaining the stereochemical integrity of the α-carbon throughout the synthetic sequence is of paramount importance.

The primary challenge to stereocontrol lies in the potential for epimerization (racemization) at the α-position. The α-proton is acidic due to the adjacent ester group and becomes even more so during the dehydration of the formamide to the isocyanide. Strong bases or elevated temperatures can facilitate the removal of this proton, leading to a planar enolate intermediate and a subsequent loss of stereochemical information.

Successful enantioselective synthesis hinges on the careful selection of reaction conditions that minimize this risk:

Mild Reagents: The use of milder dehydrating agents, such as the Burgess reagent, is advantageous for substrates prone to racemization. psu.edu

Controlled Temperature: Performing the dehydration at low temperatures (e.g., 0 °C) significantly reduces the rate of epimerization. Efficient reagents like phosphorus oxychloride allow for very short reaction times at low temperatures, preserving the stereochemistry. nih.gov

Choice of Base: Non-nucleophilic, sterically hindered bases like triethylamine or pyridine are preferred over stronger bases like metal alkoxides, as they are less likely to abstract the α-proton.

The formylation step is generally considered stereochemically safe and does not affect the chiral center. The critical dehydration step, when performed under optimized, mild conditions, can proceed with high fidelity. For instance, procedures for converting other amino acid derivatives, such as the synthesis of amino acid isocyanates using triphosgene in a biphasic system at low temperature, have been shown to yield products with greater than 99.5% optical purity. orgsyn.org This demonstrates that transformations at the amino group of α-amino esters can be achieved without significant racemization.

By employing the formamide dehydration route with carefully controlled conditions—specifically, using reagents like POCl₃ or TsCl with a tertiary amine base at low temperatures—this compound can be synthesized reliably while preserving the (S)-configuration inherited from L-leucine.

Total Synthesis of Biologically Active Natural Products

The strategic implementation of this compound in multicomponent reactions has been pivotal in the total synthesis of several complex, biologically active natural products. These syntheses leverage the unique reactivity of the isocyanide functional group to efficiently construct key structural motifs that would otherwise require lengthy, multi-step sequences.

The total synthesis of Eurystatin A, a potent inhibitor of the serine protease prolyl endopeptidase, showcases a key application of this compound. thieme-connect.com A critical step in the synthesis involves a Passerini reaction that constructs the core β-amino-α-hydroxy acid unit of the molecule. thieme-connect.comresearchgate.net Specifically, the reaction utilizes (S)-N-formylleucinate dehydrated to produce methyl (S)-2-isocyano-4-methylpentanoate. This is then reacted with (S)-Z-alaninal in a Passerini three-component reaction (P-3CR). thieme-connect.com

This reaction is part of a broader strategy known as the Passerini–Amine Deprotection–Acyl Migration (PADAM), which is highly effective for creating the α-keto-amide-based structures found in protease inhibitors like Eurystatin A. uni-halle.deresearchgate.net The use of this compound directly installs the necessary side chain, demonstrating the efficiency of using amino acid-derived isocyanides in natural product synthesis.

| Reaction | Component 1 | Component 2 | Component 3 | Key Intermediate |

| Passerini Reaction | (S)-Z-alaninal | Carboxylic Acid | Methyl (S)-2-isocyano-4-methylpentanoate | β-amino-α-hydroxy compound |

Table 1: Key components in the Passerini reaction for the synthesis of a Eurystatin A precursor.

Cyclotheonamide C is a potent thrombin and trypsin inhibitor isolated from a marine sponge. Its synthesis has been approached using strategies analogous to those employed for Eurystatin A. The PADAM strategy, which leverages a Passerini reaction, has also been successfully applied to the synthesis of Cyclotheonamide C. researchgate.net This convergent approach relies on an isocyanide-based multicomponent reaction to assemble a key linear pentapeptide intermediate, which includes the elaboration of an α-hydroxyhomoarginine residue. While various isocyanides can be employed in this strategy, the use of an amino acid-derived isocyanide like this compound provides a direct route to incorporating peptide-like side chains, which is fundamental to the structure of cyclotheonamides.

Cordyheptapeptide A is a cytotoxic cyclic heptapeptide (B1575542) with multiple N-methylated residues. Its first total synthesis was accomplished through a convergent strategy that prominently features an Ugi four-component reaction (U-4CR). researchgate.net This reaction is instrumental in preparing a key N-methylated fragment of the acyclic precursor.

In the reported synthesis, a "convertible isocyanide" is used rather than this compound. uni-halle.de Convertible isocyanides are designed with functional groups that allow the resulting amide from the Ugi reaction to be chemically transformed, for instance, into a carboxylic acid or ester for subsequent coupling reactions. uni-halle.de This strategic use of an Ugi reaction with a specialized isocyanide allows for the efficient elaboration of the complex peptide backbone, which is then subjected to macrocyclization to yield the final natural product. The flexibility of the Ugi reaction means that different isocyanides could be used to generate a library of analogues.

Muraymycin D2 is a nucleoside antibiotic that inhibits the bacterial enzyme MraY, making it a target for developing new antibacterial agents. The first total synthesis of (-)-muraymycin D2 employed an Ugi four-component reaction at a late stage to assemble the fully protected molecular skeleton.

The reported synthesis utilizes a custom, complex isonitrile (referred to as isonitrile 51) that is itself the product of a multi-step synthesis and forms a core part of the final muraymycin structure. This isonitrile is reacted with a carboxylic acid fragment, isovaleraldehyde, and 2,4-dimethoxybenzylamine (B23717) (as a masked ammonia (B1221849) equivalent) in an Ugi reaction. A key advantage of this synthetic strategy, as noted by the researchers, is that it allows for the creation of a wide range of analogues by simply varying each of the four components in the Ugi reaction. Therefore, a simpler, commercially available isocyanide such as this compound could be substituted for isonitrile 51 to efficiently generate novel muraymycin analogues for structure-activity relationship studies.

| Natural Product | MCR Used | Isocyanide Strategy | Role of Isocyanide Component |

| Eurystatin A | Passerini | Direct use of this compound | Forms a core β-amino-α-hydroxy acid unit. thieme-connect.comresearchgate.net |

| Cyclotheonamide C | Passerini | Use of an isocyanide in a PADAM strategy | Assembles a key linear peptide fragment. researchgate.net |

| Cordyheptapeptide A | Ugi | Use of a convertible isocyanide | Builds a key N-methylated fragment for further elaboration. uni-halle.de |

| Muraymycin D2 | Ugi | Use of a complex, custom isonitrile | Forms a core part of the final structure; allows for analogue synthesis by substitution. |

Table 2: Summary of isocyanide strategies in the total synthesis of selected natural products.

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor affinity. Isocyanide-based multicomponent reactions are exceptionally well-suited for the synthesis of peptidomimetics because they generate peptide-like structures in a single step. uni-halle.de The resulting linear products often contain functional groups that can be used in subsequent cyclization reactions to create conformationally constrained structures, which are of high interest in drug design. researchgate.net

A primary advantage of using IMCRs like the Ugi and Passerini reactions is the ability to rapidly generate large libraries of compounds for biological screening. researchgate.net This scaffold diversification is achieved by simply varying the starting components: the aldehyde (or ketone), the amine (in Ugi), the carboxylic acid, and the isocyanide. uni-halle.de

This compound plays a direct role in this diversification strategy. By using this specific isocyanide as a component, a leucine-like side chain is incorporated into the resulting peptidomimetic scaffold. This is significant because leucine (B10760876) is a common hydrophobic amino acid in natural peptides. The linear products from the IMCR can be designed to bear functional groups that facilitate a post-condensation cyclization step. researchgate.net This leads to cyclic constrained peptidomimetics where the leucine side chain introduced by this compound is precisely positioned within a defined three-dimensional structure, a crucial feature for mimicking protein secondary structures and achieving high-affinity binding to biological targets. researchgate.net

Bioisosteric Replacement Strategies Utilizing Derived Scaffolds (e.g., Tetrazolopiperidinones as Diketopiperazine Bioisosteres)

Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at modifying drug candidates to improve their pharmacological profiles while retaining their biological activity. Diketopiperazines (DKPs) are common structural motifs in bioactive natural products, but their peptide nature can lead to poor metabolic stability. Tetrazolopiperidinones have emerged as effective bioisosteres of DKPs, mimicking their core structure and hydrogen bonding patterns with enhanced stability.

This compound is an ideal starting material for constructing these scaffolds through multicomponent reactions (MCRs), specifically the Ugi four-component reaction (U-4CR). In this strategy, an amino acid derivative, a carbonyl compound, hydrazoic acid (HN₃), and the isocyanide (this compound) are combined. The reaction proceeds to form a tetrazole ring in place of what would typically be a secondary amide, and subsequent intramolecular cyclization of the amino acid component yields the desired piperidinone core. The leucine-derived side chain from the isocyanide provides a key R-group for modulating the properties of the final molecule. This approach allows for the rapid generation of DKP mimics with diverse substitutions, leveraging the structural features of the parent isocyanide.

Stereocontrolled Synthesis of Peptidomimetic Libraries

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. mdpi.com The stereochemistry of these molecules is critical for their interaction with biological targets. This compound, being derived from L-leucine, possesses a defined stereocenter at the α-carbon. This chirality is typically retained during isocyanide-based multicomponent reactions like the Ugi and Passerini reactions.

This stereochemical fidelity makes the compound an excellent tool for the stereocontrolled synthesis of peptidomimetic libraries. By reacting the chiral isocyanide with various aldehydes, amines, and carboxylic acids, a diverse array of complex structures can be generated in a single step, each incorporating the intact stereochemistry from the leucine precursor. This allows chemists to systematically explore the chemical space around a peptide lead, creating libraries where one stereocenter is held constant while other structural features are varied. This control is fundamental for establishing structure-activity relationships (SAR) and optimizing the biological activity of new therapeutic agents.

Conformational Analysis of this compound Derived Peptidomimetics

The biological function of a peptidomimetic is intrinsically linked to its three-dimensional conformation. Conformational analysis provides insight into the spatial arrangement of atoms and functional groups, which is crucial for binding to target receptors. Peptidomimetics derived from this compound have been the subject of detailed conformational studies using a combination of experimental and computational methods. nih.govnih.gov

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are employed to determine solution-state conformations and preferred folding patterns, such as the formation of β-turns. mdpi.comnih.gov Computational methods, including Density Functional Theory (DFT) calculations, provide a deeper, quantitative understanding of the conformational landscape, predicting stable conformers and the energetic barriers between them. nih.gov These analyses have shown that the bulky isobutyl side chain of the leucine moiety significantly influences the torsional angles (phi, psi) of the molecular backbone, often inducing specific secondary structures like turns or helices. mdpi.com By understanding these conformational preferences, researchers can rationally design new mimetic scaffolds with predefined shapes to achieve higher binding affinity and selectivity for their biological targets. nih.gov

Table 1: Methods for Conformational Analysis of Peptidomimetics

| Method | Type | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Experimental | Solution-state 3D structure, hydrogen bonding patterns, torsional angles. | nih.gov |

| Circular Dichroism (CD) | Experimental | Presence of secondary structures (e.g., β-turns, helices), overall chirality. | mdpi.com |

| DFT Calculations | Computational | Stable conformer geometries, relative energies, electronic properties. | nih.gov |

| X-ray Crystallography | Experimental | Solid-state 3D structure, precise bond lengths and angles. | mdpi.com |

Construction of Diverse Heterocyclic Scaffolds

The isocyano group is a uniquely reactive functional group, capable of undergoing a wide variety of transformations to produce complex ring systems. As a bifunctional reagent containing both an isocyanide and an ester, this compound is a powerful building block for the synthesis of a broad range of heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Piperidinones, Quinolines, Imidazoles)

The reactivity of the isocyano group is well-suited for constructing various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Piperidinones : The 4-piperidone (B1582916) core is a key structural motif in many bioactive compounds. diva-portal.org Syntheses often involve the condensation of an appropriate aldehyde with a piperidone precursor. diva-portal.org this compound can be utilized in multicomponent reactions where the reactants are designed to undergo a subsequent intramolecular cyclization, leading to highly substituted piperidinone derivatives. For example, an Ugi reaction with a reactant containing a keto group at a suitable position can lead to an intermediate that cyclizes to form the piperidinone ring.

Quinolines : Quinolines are a major class of alkaloids with a wide spectrum of biological activities. nih.gov Their synthesis often involves metal-catalyzed cycloaddition reactions. nih.gov The isocyano group of this compound can participate in transition-metal-catalyzed C-C and C-N bond-forming reactions with substituted anilines and alkynes to construct the quinoline (B57606) core, incorporating the leucine side chain into the final structure. nih.gov

Imidazoles : Imidazoles are ubiquitous in medicinal chemistry. rsc.orgwjpsonline.com The van Leusen imidazole (B134444) synthesis, which uses a tosylmethyl isocyanide (TosMIC) to react with an aldimine, is a classic method. mdpi.com While not a direct substrate for that specific reaction, this compound can be used in other modern, often copper- or palladium-catalyzed, syntheses. These methods involve the reaction of the isocyanide with imines or other nitrogen-containing precursors to generate 1,2,4- or 1,4,5-trisubstituted imidazoles regioselectively. organic-chemistry.orgnih.gov

Table 2: Synthetic Approaches to N-Heterocycles Using Isocyanides

| Heterocycle | General Method | Key Reactants | Reference |

|---|---|---|---|

| Piperidinone | MCR followed by Cyclization | Isocyanide, keto-acid/amine, aldehyde | diva-portal.orgscribd.com |

| Quinoline | Metal-Catalyzed Cycloaddition | Isocyanide, substituted aniline, alkyne | nih.govnih.gov |

| Imidazole | [3+2] Cycloaddition / MCR | Isocyanide, imine, amine | mdpi.comorganic-chemistry.org |

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems, where two or more rings share an edge, is of great interest due to their structural complexity and frequent appearance in biologically active molecules. researchgate.net this compound can be employed in strategies designed to build these scaffolds. One powerful approach involves intramolecular multicomponent reactions, where two of the reactive groups are tethered in the same molecule. This leads to the formation of a fused ring system in a single, highly efficient step. Alternatively, the isocyanide can be used to construct a primary heterocyclic ring bearing functional groups that are then used in a subsequent ring-closing reaction (e.g., ring-closing metathesis, acylation, or palladium-catalyzed cross-coupling) to form the second, fused ring. mdpi.com

Exploitation in Thiazole (B1198619) and Benzoxazole (B165842) Chemistry

Thiazoles and benzoxazoles are important heterocyclic motifs found in numerous approved drugs. The isocyano group provides a direct entry into the synthesis of these rings.

Thiazoles : The synthesis of thiazoles can be achieved through various routes, including modern adaptations of the Hantzsch synthesis. nih.gov this compound can act as the C2 source for the thiazole ring. In metal-catalyzed reactions, it can be coupled with a sulfur source (e.g., a thioamide or elemental sulfur) and a suitable third component to construct the 5-membered ring, yielding a thiazole substituted with the ester and isobutyl groups.

Benzoxazoles : Benzoxazoles are typically formed via the cyclization of 2-aminophenol (B121084) derivatives. The isocyano group of this compound can react with a 2-aminophenol in the presence of a suitable catalyst (e.g., copper or palladium). In this process, the isocyano carbon is attacked by the phenolic oxygen and the amino group, leading to cyclization and the formation of the benzoxazole ring system. This method allows for the direct installation of the leucine-derived side chain at the 2-position of the benzoxazole core.

Chiral Building Block in Stereoselective Synthesis

The stereogenic center present in this compound, specifically the (S)-enantiomer, plays a crucial role in directing the stereochemical outcome of reactions in which it participates. This ability to induce asymmetry is particularly valuable in multicomponent reactions, where multiple new bonds and stereocenters are often formed in a single step.

Asymmetric Induction in MCRs and Subsequent Transformations

This compound is frequently employed as a chiral component in isocyanide-based multicomponent reactions such as the Ugi and Passerini reactions. wikipedia.orgnih.govorganic-chemistry.orgnih.gov The steric hindrance imposed by the isobutyl group and the defined stereochemistry at the α-carbon influence the facial selectivity of the nucleophilic attack of the isocyanide on the iminium or carbonyl intermediate. This results in the preferential formation of one diastereomer over the other.

The degree of diastereoselectivity achieved can be influenced by various factors, including the other reactants, the solvent, and the reaction temperature. While the use of chiral isocyanides does not always guarantee high levels of diastereoselectivity, significant asymmetric induction has been reported in numerous instances. beilstein-journals.org For example, in Ugi-type reactions, the condensation of a chiral amine or imine with other components, including a leucine-derived isocyanide, can lead to products with high diastereomeric excess. nih.govbeilstein-journals.org

Subsequent transformations of the MCR products, where the newly formed stereocenters are retained, allow for the synthesis of a diverse range of complex chiral structures. These transformations can include cyclizations, deprotection steps, and functional group interconversions, which build upon the initial stereochemical information introduced by the chiral isocyanide. nih.gov

Table 1: Examples of Diastereoselective Ugi Reactions

| Aldehyde/Imine Component | Carboxylic Acid | Isocyanide | Diastereomeric Ratio (d.r.) | Reference |

| 2-Methyl-dihydrobenzoxazepine | Acetic acid | Cyclohexyl isocyanide | 85:15 | beilstein-journals.org |

| 2-Isobutyl-dihydrobenzoxazepine | Methoxyacetic acid | tert-Butyl isocyanide | 90:10 | beilstein-journals.org |

| 2-Isobutyl-dihydrobenzoxazepine | Benzoic acid | tert-Butyl isocyanide | 88:12 | beilstein-journals.org |

This table presents examples of diastereoselectivity achieved in Ugi reactions, demonstrating the principle of asymmetric induction. While not all examples explicitly use this compound, they illustrate the effect of chiral components on the stereochemical outcome.

Access to Optically Pure Intermediates and Final Products

The application of this compound in stereoselective MCRs provides a direct route to optically active intermediates that are precursors to a wide array of valuable final products. The ability to generate complex scaffolds with controlled stereochemistry in a single step is a significant advantage in modern organic synthesis. nih.gov

These optically enriched MCR products can be further elaborated into a variety of heterocyclic and acyclic compounds. For instance, the Ugi reaction products can serve as precursors for the synthesis of chiral piperazinones, diketopiperazines, and other peptidomimetic structures. acs.org The Passerini reaction, on the other hand, yields α-acyloxy carboxamides, which are versatile intermediates for the synthesis of α-hydroxy acids and esters, depsipeptides, and other biologically relevant molecules. organic-chemistry.org

The efficient construction of these chiral intermediates significantly shortens synthetic routes to complex target molecules, including natural products and pharmacologically active compounds. The initial stereochemical information provided by this compound is thus propagated through the synthetic sequence, ultimately leading to the desired optically pure final product.

Reactivity and Synthetic Applications

Role in Passerini and Ugi Reactions

As a prototypical α-isocyano ester, this compound is an ideal substrate for the Passerini and Ugi reactions.

Passerini Reaction: In a Passerini three-component reaction (P-3CR), this compound would react with an aldehyde (or ketone) and a carboxylic acid. organic-chemistry.orgresearchgate.net The reaction proceeds through the addition of the isocyanide to the carbonyl compound, followed by trapping of the resulting intermediate by the carboxylic acid and subsequent rearrangement to form an α-acyloxy amide. wikipedia.orgchemistnotes.com The mechanism is believed to be concerted in nonpolar solvents and ionic in polar solvents. chemistnotes.com

Ugi Reaction: In the Ugi four-component reaction (U-4CR), this compound would be combined with an aldehyde (or ketone), a primary amine, and a carboxylic acid. wikipedia.orgnih.gov The reaction is thought to begin with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. organic-chemistry.org The isocyanide adds to the iminium ion, and the resulting nitrilium ion is trapped by the carboxylate anion, followed by a Mumm rearrangement to give the final α-acylamino amide product. wikipedia.org This reaction is highly efficient for creating peptide-like structures. organic-chemistry.org

| Reaction | Components | Product Type |

| Passerini | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide |

| Ugi | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino Amide |

Participation in Other Isocyanide-Based Reactions

Beyond the classic Passerini and Ugi reactions, the reactivity of α-isocyano esters like this compound extends to other transformations:

Cycloaddition Reactions: Isocyanides can participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, to form various heterocyclic systems. wikipedia.org

Metal-Catalyzed Reactions: The isocyanide group can act as a ligand for transition metals, and there is growing interest in transition-metal-catalyzed insertion reactions of isocyanides. tandfonline.com

Reactions as a Nucleophile: Due to the enhanced acidity of the α-proton, α-isocyano esters can be deprotonated to form a nucleophilic species. nih.gov This anion can then react with various electrophiles, such as in alkylation or acylation reactions, to introduce further substitution at the α-position. nih.govacs.org

The diverse reactivity of this compound makes it a valuable building block for the synthesis of a wide array of complex organic molecules.

Conclusion

Methyl 2-isocyano-4-methylpentanoate, as a representative α-isocyano ester, exemplifies the profound impact of isocyanide chemistry on modern organic synthesis. The historical evolution from a malodorous curiosity to a versatile synthetic intermediate highlights the ingenuity of chemists in harnessing unique reactivity. The principles of multicomponent reactions, particularly the isocyanide-based Passerini and Ugi reactions, offer a powerful strategy for the efficient, atom-economical construction of complex molecular architectures. The ability of compounds like this compound to participate in these and other transformations underscores their importance as key building blocks for creating diverse molecular libraries, with significant implications for drug discovery and materials science. As the demand for sustainable and efficient synthetic methods grows, the role of isocyanides and the multicomponent reactions they enable is set to expand even further.

Computational and Theoretical Investigations of Methyl 2 Isocyano 4 Methylpentanoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For isocyanides like Methyl 2-isocyano-4-methylpentanoate, DFT studies are crucial for elucidating the mechanisms of their characteristic reactions, such as the Passerini and Ugi multicomponent reactions. mdpi.compku.edu.cn These reactions are prized for their efficiency in building molecular complexity from simple starting materials. nih.govnih.gov

DFT calculations allow for the mapping of the entire potential energy surface of the reaction. This includes the geometry and energy of reactants, transition states (TS), intermediates, and products. For this compound, the bulky isobutyl group is expected to introduce significant steric effects that influence transition state energies. rsc.org DFT studies can precisely quantify these steric interactions, predicting how they might favor specific reaction pathways or geometries. rsc.org

This table presents hypothetical, yet plausible, relative free energies (ΔG) for the key steps in a Passerini reaction involving this compound, as would be determined by DFT calculations. The highest activation energy corresponds to the rate-determining step.

Molecular Dynamics and Conformational Energy Landscape Analysis

The chemical reactivity and selectivity of a flexible molecule like this compound are intrinsically linked to its conformational preferences. The molecule possesses several rotatable single bonds, leading to a complex conformational energy landscape. Molecular dynamics (MD) simulations provide a method to explore this landscape by simulating the atomic motions of the molecule over time based on a given force field. nih.govmdpi.com

An MD simulation would reveal the distribution of conformers at a given temperature, identifying the low-energy (most populated) structures and the energy barriers for interconversion between them. nih.gov For this compound, key dihedral angles would include those around the chiral center (C2) and within the isobutyl side chain. The analysis of the MD trajectory allows for the construction of a potential of mean force (PMF) map, which visualizes the energy landscape as a function of key geometric parameters. mdpi.com Identifying the most stable conformers is critical, as it is these structures that are present in the highest concentration and are most likely to enter into a reaction.

This table illustrates a simplified conformational analysis for this compound. The relative energies and resulting Boltzmann populations at a standard temperature (e.g., 298 K) would be derived from the conformational search and MD simulations.

Chemo- and Stereoselectivity Prediction in Isocyanide-Based Reactions

Computational chemistry is an invaluable tool for predicting the outcome of reactions where multiple products are possible. In the context of this compound, this pertains to both chemoselectivity and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. The isocyanide functional group is highly reactive and serves as the key reactive partner in Passerini and Ugi reactions, typically reacting with an aldehyde/ketone and a carboxylic acid, or their imine/acid adducts, respectively. rsc.orgacs.org

Stereoselectivity is particularly important for this compound, as it is a chiral molecule (typically derived from the amino acid L-leucine, making it the (S)-enantiomer). When it reacts with other prochiral substrates, such as an aldehyde in a Passerini reaction, a new stereocenter is formed. This leads to the possibility of forming diastereomeric products. The inherent chirality of the isocyanide can direct the stereochemical outcome of the reaction in a process known as substrate-controlled diastereoselection.

DFT calculations can predict the diastereomeric ratio of the products by modeling the transition states for all possible stereochemical pathways. rsc.org The diastereomer formed via the lowest-energy transition state will be the major product. The energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates to the predicted diastereomeric excess (d.e.). For this compound, the steric bulk of the isobutyl group is expected to create a strong preference for the incoming reagents to approach from the less hindered face of the molecule, leading to a high degree of stereocontrol.

This table provides a hypothetical outcome for a DFT study on the diastereoselectivity of a Passerini reaction. The energy difference between the two transition states (ΔΔG‡) dictates the predicted product ratio, demonstrating the power of computational methods in predicting stereochemical outcomes.

Future Prospects and Research Frontiers

Development of Catalytic Asymmetric Multicomponent Reactions Featuring Methyl 2-isocyano-4-methylpentanoate

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly building molecular complexity. broadinstitute.org The isocyanide functional group is a cornerstone of some of the most prominent MCRs, including the Ugi and Passerini reactions. wikipedia.orgnih.gov A significant frontier in this field is the development of catalytic, asymmetric versions of these reactions to control the formation of new stereocenters with high precision.

This compound already possesses a stereocenter, which can influence the stereochemical outcome of MCRs in a process known as substrate-controlled diastereoselection. However, the ultimate goal is to achieve catalyst-controlled synthesis, where a chiral catalyst dictates the stereochemistry, enabling access to any desired stereoisomer of the product regardless of the starting material's inherent chirality.

Future research will likely focus on applying novel chiral catalysts to MCRs involving this compound. This includes the use of chiral Lewis acids, Brønsted acids, and organocatalysts to activate the reaction components and create a chiral environment around the reacting molecules. nih.gov For instance, chiral copper(II)-pybox complexes have shown promise in catalyzing asymmetric Passerini reactions, and conformationally restricted chiral phosphoric acids have been developed for enantioselective Ugi reactions. broadinstitute.orgwikipedia.org Applying these and other emerging catalyst systems to reactions with this compound could provide access to complex peptide-like structures with complete stereochemical control, a crucial aspect for developing pharmacologically active molecules.

Table 1: Potential Catalytic Systems for Asymmetric MCRs

| Catalyst Type | Example | Target Reaction | Potential Advantage with this compound |

| Chiral Lewis Acid | Copper(II)-bisoxazoline (pybox) complexes | Passerini Reaction | High enantioselectivity through chelation control of the carbonyl and carboxylic acid components. broadinstitute.org |

| Chiral Brønsted Acid | Chiral Phosphoric Acids (CPAs) | Ugi Reaction | Activation of the imine intermediate and organization of reactants through a hydrogen-bonding network. wikipedia.org |

| Organocatalyst | BOROX Catalysts | Ugi Reaction | In situ assembly allows for rapid screening of ligands and additives to optimize for specific substrates. nih.gov |

Exploration of Novel Reactivity Patterns and Rearrangements

Beyond its established role in classic MCRs, the reactivity of this compound is ripe for further exploration. The isocyanide carbon is known for its unique divalent character, allowing it to undergo α-additions. Future research will likely delve into uncovering novel transformations and rearrangements that can follow an initial MCR.

Post-MCR modifications are a key strategy for increasing molecular diversity. The adducts from a Ugi or Passerini reaction using this compound are themselves complex, multifunctional molecules that can serve as precursors for subsequent cyclizations or rearrangements. For example, the Mumm rearrangement is the final, irreversible step in the classic Ugi and Passerini mechanisms, but trapping the intermediate prior to this step could open pathways to new heterocyclic scaffolds. wikipedia.orgwikipedia.org Similarly, the Smiles rearrangement can be triggered in Ugi-type reactions by replacing the carboxylic acid with a phenol, a pathway that remains to be explored with α-isocyano esters. wikipedia.org

Research may also focus on reactions that utilize both the isocyanide and the adjacent ester functionality in a concerted or sequential manner. This could involve transition-metal-catalyzed processes where the isocyanide acts as a C1-building block while the ester group directs the reaction or participates in a cyclization cascade. The exploration of such novel reactivity patterns is essential for expanding the synthetic utility of this versatile building block.

Advanced Strategies in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex molecules to probe biological functions and accelerate drug discovery. cam.ac.ukcam.ac.uk this compound is an exemplary starting material for DOS due to its origins in a natural product (L-leucine) and its utility in robust MCRs.

The power of using this compound in DOS lies in the ability to generate vast libraries with multiple types of diversity from a single, reliable reaction. nih.gov By fixing this compound as the isocyanide component in an Ugi four-component reaction, chemists can introduce three other points of diversity by simply varying the aldehyde, amine, and carboxylic acid inputs. nih.gov This approach rapidly yields libraries with high "appendage diversity."

Future DOS strategies will move beyond simple appendage variation to incorporate stereochemical and skeletal diversity. cam.ac.uk

Stereochemical Diversity: By combining the inherent chirality of this compound with chiral catalysts (as discussed in 6.1), libraries of all possible stereoisomers of a given product can be synthesized, which is critical for probing structure-activity relationships.

Skeletal Diversity: Advanced strategies will use the MCR products as branching points for a series of divergent, scaffold-generating reactions. nih.gov For example, an Ugi product can be designed with additional functional groups that allow for intramolecular reactions like ring-closing metathesis or Diels-Alder cycloadditions, leading to a variety of distinct molecular skeletons from a common precursor. nih.govmdpi.com

Table 2: Illustrative Ugi Reaction for Diversity-Oriented Synthesis

| Component 1 (Isocyanide) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Carboxylic Acid) | Resulting Diversity Type |

| This compound | R¹-CHO | R²-NH₂ | R³-COOH | Appendage Diversity (Variation of R¹, R², R³) |

| This compound | Aldehyde with alkene | Amine | Carboxylic acid | Skeletal Diversity (via post-Ugi RCM) |

| This compound | Chiral aldehyde | Amine | Carboxylic acid | Stereochemical Diversity (Diastereomer library) |

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The future of chemical synthesis, particularly in the context of drug discovery, is increasingly tied to automation and high-throughput experimentation. Automated platforms that can perform, analyze, and screen thousands of reactions in parallel are transforming the pace of research.

Isocyanide-based MCRs are exceptionally well-suited for this technological shift. Their one-pot nature, rapid reaction times, and generally high yields make them ideal for implementation on automated synthesis platforms. This compound, as a readily accessible and reactive building block, is a prime candidate for use in such systems.

Future research will involve integrating this isocyanide into automated workflows. Robotic liquid handlers can dispense nanoliter-to-microliter volumes of stock solutions of this compound and a wide array of corresponding aldehydes, amines, and carboxylic acids into multi-well plates. The reactions can proceed in parallel, and the resulting libraries of unpurified compounds can be directly screened for biological activity using high-throughput mass spectrometry and other analytical techniques. This "make-to-screen" approach dramatically accelerates the discovery of hit compounds by eliminating the time-consuming bottlenecks of traditional, sequential synthesis and purification. This synergy between the efficiency of MCRs and the power of automation represents a major frontier for the application of specific reagents like this compound.

Q & A

Basic Research Question

- Handling : Use gloveboxes or fume hoods; avoid skin/eye contact (isocyanates are irritants ).

- Waste neutralization : Hydrolyze with alkaline solutions (e.g., 10% NaOH) to convert isocyano groups to less toxic urea derivatives.

- Storage : Under argon at –20°C in amber vials to prevent photodegradation.

How can chromatographic purity be maximized for this compound in analytical workflows?

Advanced Research Question

- HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 70:30).

- GC-MS : Derivatize with trimethylsilyl reagents to enhance volatility.

- Preparative TLC : Employ silica gel plates and hexane/ethyl acetate (4:1) for high-purity isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.